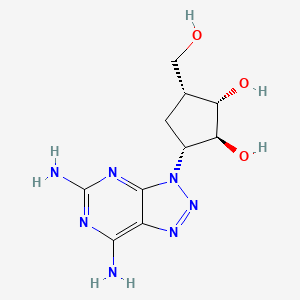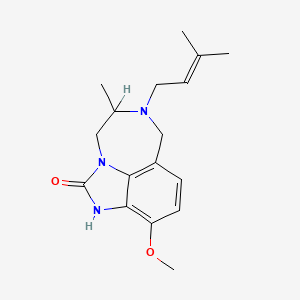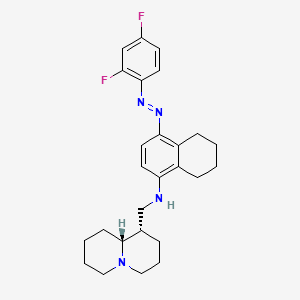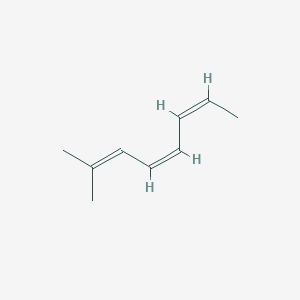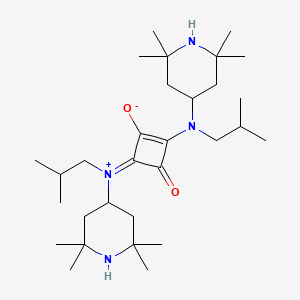
9-cis-3-Dehydroretinal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-cis-3-Dehydroretinal is a derivative of vitamin A and a type of retinoid. It is a chromophore, which means it is a molecule that can absorb light and is essential for vision in many organisms. This compound is particularly significant in the study of visual pigments and photoreceptor cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-cis-3-Dehydroretinal typically involves the isomerization of all-trans-retinal to 9-cis-retinal, followed by dehydrogenation. One method involves the use of natural dihydroflavins or phosphatidylethanolamines to catalyze the isomerization through the formation of Schiff bases . The pigments are then extracted using detergents like dodecyl β-D-maltoside in a buffered solution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as laboratory methods, scaled up for mass production. This would include the use of large-scale reactors and purification systems to ensure the compound’s purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
9-cis-3-Dehydroretinal undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form retinoic acids.
Reduction: It can be reduced to form retinols.
Isomerization: It can isomerize between different cis and trans forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Isomerization catalysts: Such as dihydroflavins or phosphatidylethanolamines.
Major Products
The major products formed from these reactions include various isomers of retinal, retinoic acids, and retinols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9-cis-3-Dehydroretinal has several scientific research applications:
Chemistry: It is used to study the properties of chromophores and their interactions with proteins.
Industry: It is used in the production of supplements and pharmaceuticals related to vision and eye health.
Wirkmechanismus
9-cis-3-Dehydroretinal functions as a chromophore by binding to opsin proteins in photoreceptor cells. Upon absorption of light, it undergoes a conformational change from the 11-cis to the all-trans form, which activates the opsin and triggers a signal transduction pathway that ultimately results in visual perception . This process involves the interaction with G-protein coupled receptors and the activation of downstream signaling molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11-cis-Retinal: Another chromophore used in visual systems, but with different absorption properties.
All-trans-Retinal: The isomerized form of 11-cis-retinal, involved in the visual cycle.
9-cis-Retinoic Acid: A derivative of 9-cis-retinal, used in various biological processes.
Uniqueness
9-cis-3-Dehydroretinal is unique due to its specific absorption properties and its role in certain visual systems, such as the pineal organ of lampreys . Its ability to isomerize and participate in various chemical reactions also makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
41553-65-5 |
|---|---|
Molekularformel |
C20H26O |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C20H26O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6-13,15H,14H2,1-5H3/b9-6+,12-11+,16-8-,17-13+ |
InChI-Schlüssel |
QHNVWXUULMZJKD-MKOSUFFBSA-N |
Isomerische SMILES |
CC1=C(C(CC=C1)(C)C)/C=C/C(=C\C=C\C(=C\C=O)\C)/C |
Kanonische SMILES |
CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CC=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


